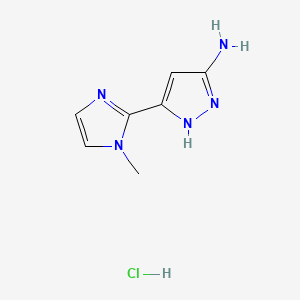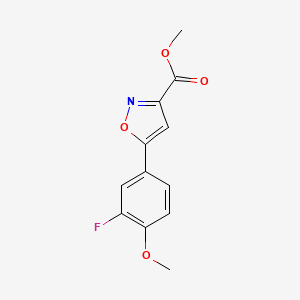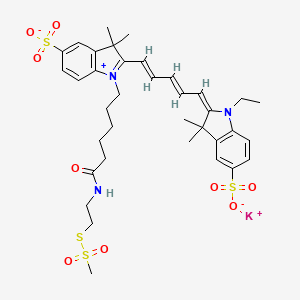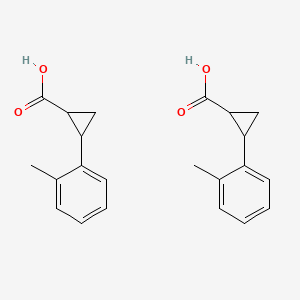
4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid is an organic compound characterized by the presence of trifluoromethyl and m-tolyl groups attached to a crotonic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid typically involves the reaction of m-tolyl derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4,4,4-Trifluoro-3-hydroxybutanamide
- 4,4,4-Trifluoro-3-oxo-N-M-tolyl-butyraMide
Uniqueness
4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid is unique due to its specific combination of trifluoromethyl and m-tolyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H9F3O2 |
|---|---|
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
(E)-4,4,4-trifluoro-3-(3-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(6-10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6+ |
Clave InChI |
SAJBMUSRFWPGQJ-RMKNXTFCSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C(=C\C(=O)O)/C(F)(F)F |
SMILES canónico |
CC1=CC(=CC=C1)C(=CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)






![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)


